[1-(Aminomethyl)cyclopropyl](1-methyl-1H-imidazol-2-yl)methanol
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Overview
Description
1-(Aminomethyl)cyclopropylmethanol: is a compound that features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a 1-methyl-1H-imidazol-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be synthesized through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Imidazole Ring Formation: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aminomethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Imines or nitriles.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 1-(Aminomethyl)cyclopropylmethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its imidazole ring, which is a common motif in many biologically active molecules.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, antifungal, or anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
1-(Aminomethyl)cyclopropylmethanol: Lacks the methyl group on the imidazole ring.
1-(Aminomethyl)cyclopropylmethanol: The imidazole ring is substituted at a different position.
Uniqueness
The presence of the 1-methyl group on the imidazole ring in 1-(Aminomethyl)cyclopropylmethanol distinguishes it from other similar compounds. This methyl group can influence the compound’s electronic properties, steric hindrance, and overall reactivity, making it unique in its class.
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
[1-(aminomethyl)cyclopropyl]-(1-methylimidazol-2-yl)methanol |
InChI |
InChI=1S/C9H15N3O/c1-12-5-4-11-8(12)7(13)9(6-10)2-3-9/h4-5,7,13H,2-3,6,10H2,1H3 |
InChI Key |
NUYAZJBLSWYJNL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(C2(CC2)CN)O |
Origin of Product |
United States |
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